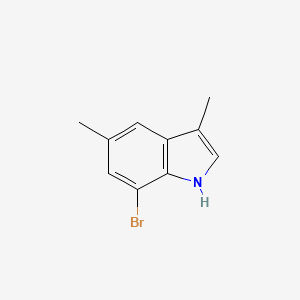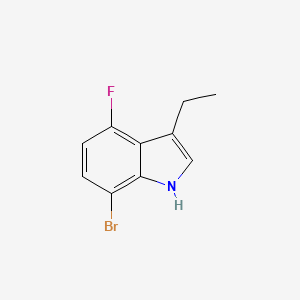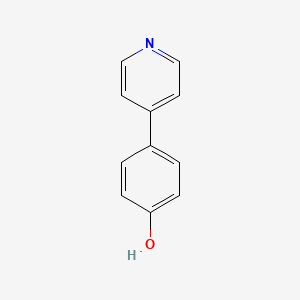
4-(Pyridin-4-yl)phenol
Vue d'ensemble
Description
“4-(Pyridin-4-yl)phenol” is a chemical compound with the molecular formula C11H9NO . It is a solid substance and is used in early discovery research as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of “4-(Pyridin-4-yl)phenol” involves several methods, including X-ray crystallography and computational approaches . A ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
The molecular structure of “4-(Pyridin-4-yl)phenol” has been studied through several methods, including X-ray crystallography . The SMILES string for this compound is OC1=CC=C(C=C1)C2=CC=NC=C2 .
Chemical Reactions Analysis
The chemical reactions involving “4-(Pyridin-4-yl)phenol” are complex and involve multiple steps. For example, the reaction of lithiated alkoxyallenes with nitriles and carboxylic acids constitutes a new and flexible three-component approach to highly substituted pyridin-4-ol derivatives .
Physical And Chemical Properties Analysis
“4-(Pyridin-4-yl)phenol” is a solid substance . Its molecular weight is 171.20 . The InChI key for this compound is DANMQSWQAGVFKV-UHFFFAOYSA-N .
Applications De Recherche Scientifique
Antimicrobial Properties
4-(Pyridin-4-yl)phenol derivatives have been studied for their antimicrobial properties. For instance, Kaya, Bilici, and Saçak (2006) investigated the synthesis and antimicrobial properties of oligo-4-[(pyridine-3-yl-methylene) amino] phenol, a derivative of 4-(Pyridin-4-yl)phenol. Their research revealed that the oligomer displayed effective antimicrobial activities against a range of bacterial strains, showcasing its potential as an antimicrobial agent (Kaya, Bilici, & Saçak, 2006).
Molecular Behavior and Crystal Structure
The molecular behavior and crystal structure of 4-(Pyridin-4-yl)phenol derivatives have been a subject of interest. Wojtas, Pawlica, and Stadnicka (2006) explored the conformation and interactions of 4-(pyridinium-1-yl)-phenolate betaine-dye and its cation in the crystalline state. This research is crucial for understanding the material's properties in various crystalline environments, potentially influencing its application in areas like nonlinear optics (NLO) (Wojtas, Pawlica, & Stadnicka, 2006).
Catalytic Applications
4-(Pyridin-4-yl)phenol and its derivatives have been used as catalysts in chemical reactions. Liu, Ma, Liu, and Wang (2014) demonstrated the use of 4-(N,N-Dimethylamino)pyridine hydrochloride, a related compound, as a recyclable catalyst for the acylation of alcohols and phenols. This study highlights the potential of 4-(Pyridin-4-yl)phenol derivatives in catalysis, particularly in enhancing the efficiency and sustainability of chemical processes (Liu, Ma, Liu, & Wang, 2014).
Solvatochromism and Photophysical Properties
The solvatochromism and photophysical properties of 4-(Pyridin-4-yl)phenol derivatives are significant for their application in sensing and optical materials. Pires et al. (2019) investigated the solvatochromic behavior of 4-(pyridinium-1-yl)phenolate, providing insights into its sensitivity to different solvents, which is essential for its application in solvatochromic dyes and sensors (Pires et al., 2019).
Corrosion Inhibition
4-(Pyridin-4-yl)phenol derivatives have been explored as corrosion inhibitors. Research by Murmu, Saha, Murmu, and Banerjee (2019) on Schiff bases derived from 4-(Pyridin-4-yl)phenol demonstrated their effectiveness in inhibiting corrosion on metal surfaces, indicating their potential in industrial applications to protect metals from corrosive environments (Murmu, Saha, Murmu, & Banerjee, 2019).
Safety And Hazards
Propriétés
IUPAC Name |
4-pyridin-4-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-11-3-1-9(2-4-11)10-5-7-12-8-6-10/h1-8,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DANMQSWQAGVFKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80434086 | |
| Record name | 4-(Pyridin-4-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-4-yl)phenol | |
CAS RN |
77409-99-5 | |
| Record name | 4-(Pyridin-4-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(pyridin-4-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


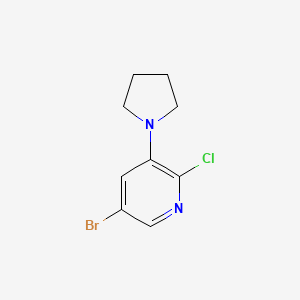
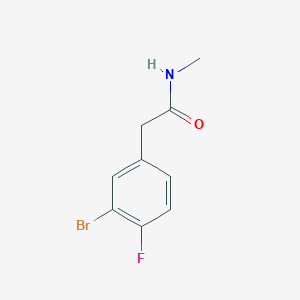
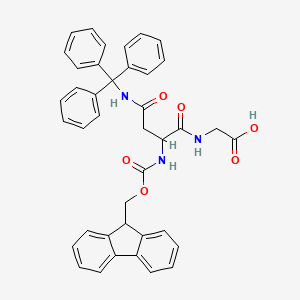
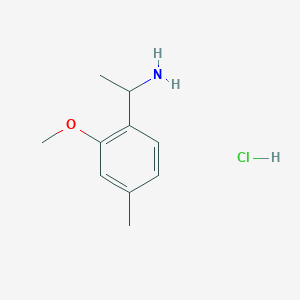
![6-{[2-Methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid](/img/structure/B1449403.png)
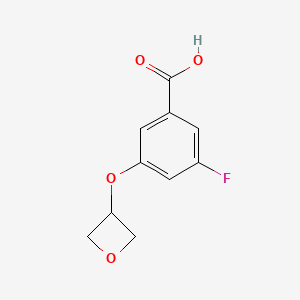
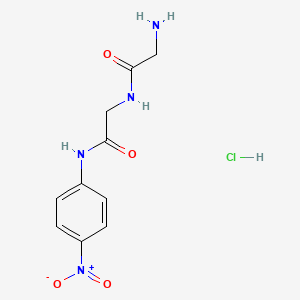
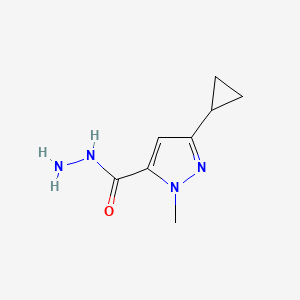
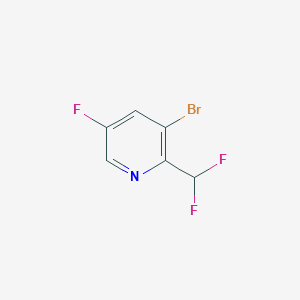
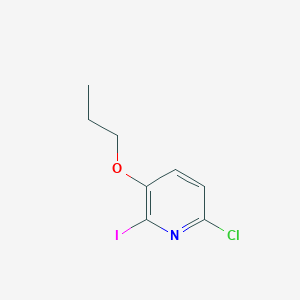
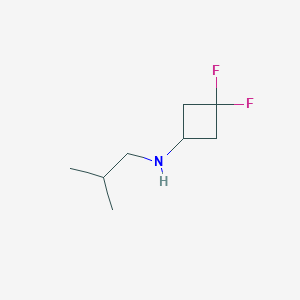
![[(2,2-Dimethylcyclopropyl)methyl]hydrazine hydrochloride](/img/structure/B1449418.png)
